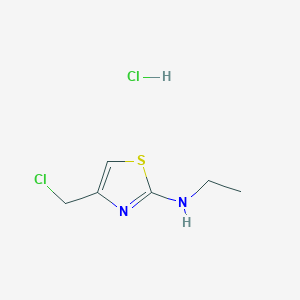![molecular formula C8H15ClN2O B2866659 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 2378502-40-8](/img/structure/B2866659.png)
4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride is a chemical compound with the molecular formula C7H11NO·HCl. It is also known as 3-Quinuclidone hydrochloride. This compound is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride typically involves the reaction of quinuclidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Material: Quinuclidine
Reagents: Formaldehyde, Hydrogen chloride
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in achieving large-scale production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives and N-oxides, which have significant applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: A structurally related compound with similar bicyclic features but lacks the aminomethyl group.
DABCO (1,4-Diazabicyclo[2.2.2]octane): Another bicyclic compound used as a catalyst in organic synthesis.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness
4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role in medicinal chemistry highlight its importance compared to other similar compounds.
Propiedades
IUPAC Name |
4-(aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-5-8-3-1-6(2-4-8)10-7(8)11;/h6H,1-5,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAAXVOZXWEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)


![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2866584.png)
![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)
![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)
![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)
![(Z)-ethyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2866595.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine](/img/structure/B2866597.png)


